2-(2-Naphthylsulfonyl)ethanol

説明

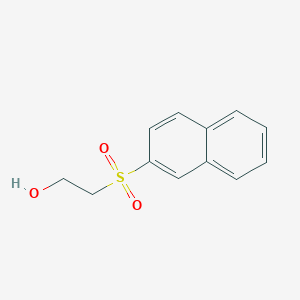

2-(2-Naphthylsulfonyl)ethanol is a sulfonated ethanol derivative characterized by a naphthyl group attached to a sulfonyl moiety, which is further linked to an ethanol chain. This compound is primarily utilized in pharmaceutical synthesis, particularly as a precursor for bioactive molecules. For instance, it serves as a key intermediate in the synthesis of benzothiazole derivatives targeting BCL-2 inhibitors for cancer therapy. The synthesis involves nucleophilic substitution between 2-aminobenzothiazole derivatives and 2-naphthylsulfonyl chloride in dry pyridine, yielding high-purity products .

The naphthyl group imparts aromatic bulkiness, which may influence steric interactions in molecular binding and reaction pathways. This structural feature distinguishes it from simpler sulfonylethanol analogs, such as methyl- or ethylsulfonyl derivatives.

特性

分子式 |

C12H12O3S |

|---|---|

分子量 |

236.29 g/mol |

IUPAC名 |

2-naphthalen-2-ylsulfonylethanol |

InChI |

InChI=1S/C12H12O3S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 |

InChIキー |

OUTJZNAAPMWBPL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Sulfonylethanol Compounds

Structural and Functional Group Variations

2-(Ethylsulfonyl)ethanol (CAS 513-12-2)

- Structure: Ethylsulfonyl group (-SO₂C₂H₅) attached to ethanol.

- Properties: Lower molecular weight (138.18 g/mol) and simpler alkyl chain compared to the naphthyl analog.

- Applications : Used in organic synthesis as a sulfone-building block. Its smaller size may favor reactions requiring less steric bulk .

2-(Methylsulfonyl)ethanol

- Structure: Methylsulfonyl group (-SO₂CH₃) linked to ethanol.

- Properties : Even smaller than the ethyl analog, with a molecular weight of 124.18 g/mol. The methyl group increases electrophilicity at the sulfonyl center, making it reactive in nucleophilic substitutions.

- Applications : Acts as a substrate for synthesizing sulfonylated cellulose derivatives and enzyme inhibitors targeting acetylcholinesterase .

2,2'-Sulfonyldiethanol (CAS 2580-77-0)

- Structure: Two ethanol units connected via a sulfonyl bridge (-SO₂-).

- Properties: Symmetrical structure with dual hydroxyl groups, enabling crosslinking applications. Higher polarity and boiling point compared to monosubstituted analogs.

- Applications : Utilized in polymer chemistry and as a crosslinking agent for cellulose modifications .

2-(4-Chlorophenylsulfonyl)ethanol (CAS 175201-61-3)

- Structure: 4-Chlorophenylsulfonyl group attached to ethanol.

- Properties : The electron-withdrawing chlorine atom enhances the sulfonyl group’s electrophilicity, facilitating reactions with nucleophiles.

- Hazards: Classified as acutely toxic (oral, Category 4) and a serious eye irritant (Category 1), similar to other sulfonylethanol derivatives .

Physicochemical Properties and Reactivity

Research Findings and Key Differentiators

- Crystallography: Sulfonic esters like this compound exhibit pyramidal geometry at the nitrogen atom in crystalline states, a feature absent in carboxylic esters of N-oxyimides .

- Biological Activity: The naphthyl group in this compound enhances binding affinity to BCL-2 targets compared to phenyl or alkyl analogs, as demonstrated in anticancer studies .

- Thermal Stability : Bulkier substituents (e.g., naphthyl) increase thermal decomposition temperatures relative to methyl/ethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。